N-Hexacosane-D54
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Overview
Description
N-Hexacosane-D54 is a deuterium-labeled version of N-hexacosane. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their physical and chemical properties. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hexacosane-D54 can be synthesized through a deuterium exchange reaction where hydrogen atoms in N-hexacosane are replaced with deuterium atoms. This process typically involves the use of deuterium gas (D2) or deuterated solvents under specific conditions to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound involves large-scale deuterium exchange reactions. The process requires specialized equipment to handle deuterium gas and maintain the necessary reaction conditions. The final product is purified using techniques such as distillation or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
N-Hexacosane-D54 undergoes similar chemical reactions as its non-deuterated counterpart, N-hexacosane. These reactions include:
Oxidation: this compound can be oxidized to form various oxygenated products.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: Deuterium atoms in this compound can be replaced with other atoms or groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Various reagents, including halogens and organometallic compounds, are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce alcohols, aldehydes, or carboxylic acids, while reduction typically yields simpler hydrocarbons .
Scientific Research Applications
N-Hexacosane-D54 has several applications in scientific research:
Chemistry: Used as a tracer in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of phase change materials for thermal energy storage
Mechanism of Action
The mechanism of action of N-Hexacosane-D54 involves its use as a stable isotope tracer. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of compounds, providing valuable insights into their behavior in biological systems. The molecular targets and pathways involved depend on the specific application and the compound being studied .
Comparison with Similar Compounds
Similar Compounds
N-Hexacosane: The non-deuterated version of N-Hexacosane-D54.
N-Octacosane-D58: Another deuterium-labeled alkane with similar applications.
N-Tetracosane-D50: A shorter-chain deuterium-labeled alkane used in similar research contexts.
Uniqueness
This compound is unique due to its specific chain length and the extent of deuteration. This makes it particularly useful in studies where precise control over molecular weight and isotopic composition is required .
Properties
Molecular Formula |
C26H54 |
---|---|
Molecular Weight |
421.0 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,26-tetrapentacontadeuteriohexacosane |
InChI |
InChI=1S/C26H54/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2 |
InChI Key |
HMSWAIKSFDFLKN-SBYZRAQESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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